5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with 7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyrimidines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
1,3,4-Thiadiazole: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its specific structural features and the presence of both triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C14H15N5O/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12-17-18-14(20)19(12)13/h4-7H,1-3H3,(H,15,16)(H,18,20) |
InChI Key |
GLHTXBZZRZZYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NNC(=O)N32)C)C |
Origin of Product |
United States |
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